molecular formula C6H8N2O B1453699 (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile CAS No. 1428331-34-3

(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

Cat. No. B1453699
M. Wt: 124.14 g/mol
InChI Key: FECZAWYEEQYLTK-RXMQYKEDSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like mass spectrometry and infrared spectroscopy might be used .

Scientific Research Applications

Influence of Organic Solvent Composition on HPLC Mobile Phases

A study by Subirats, Rosés, and Bosch (2007) reviews how the composition of organic solvents, specifically acetonitrile, affects the pH of buffered HPLC mobile phases and the pKa of analytes. This research is crucial for understanding the behavior of pyrrolidine derivatives in various solvent environments, providing a foundation for analytical and preparative applications in pharmaceutical chemistry (Subirats, Rosés, & Bosch, 2007).

Pyrrolidine in Drug Discovery

Li Petri et al. (2021) discuss the significance of the pyrrolidine ring, similar to that in "(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile," in developing compounds for treating human diseases. The review highlights the pyrrolidine ring's versatility in medicinal chemistry due to its stereochemistry and three-dimensional structure, underscoring its potential in drug discovery (Li Petri et al., 2021).

Nitrile Hydrolysing Enzymes for Bioremediation

Research by Sulistinah and Riffiani (2018) identifies Rhodococcus pyridinivorans, a bacterium capable of degrading nitrile compounds, including acetonitrile. This study sheds light on the environmental and biotechnological applications of enzymes that can hydrolyze nitrile groups, relevant for compounds like "(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile" (Sulistinah & Riffiani, 2018).

Synthesis and Applications of Pyrrolidine Derivatives

Parmar, Vala, and Patel (2023) review the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones) using hybrid catalysts, highlighting the pyrrolidine scaffold's importance. This research demonstrates the pyrrolidine core's role in synthesizing biologically active compounds, suggesting potential pathways for the application of "(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile" in pharmaceuticals (Parmar, Vala, & Patel, 2023).

Safety And Hazards

This involves understanding the toxicological profile of the compound. It includes studying its potential health effects, environmental impact, and safety measures needed when handling the compound .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthetic routes, finding new applications, or studying its biological effects in more detail .

properties

IUPAC Name

2-[(2R)-5-oxopyrrolidin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZAWYEEQYLTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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